N-Boc-N-deshydroxyethyl Dasatinib-d8

Description

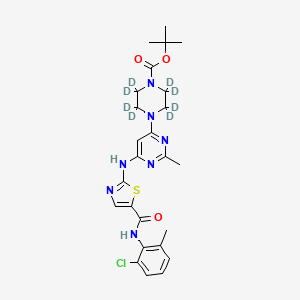

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 4-[6-[[5-[(2-chloro-6-methylphenyl)carbamoyl]-1,3-thiazol-2-yl]amino]-2-methylpyrimidin-4-yl]-2,2,3,3,5,5,6,6-octadeuteriopiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30ClN7O3S/c1-15-7-6-8-17(26)21(15)31-22(34)18-14-27-23(37-18)30-19-13-20(29-16(2)28-19)32-9-11-33(12-10-32)24(35)36-25(3,4)5/h6-8,13-14H,9-12H2,1-5H3,(H,31,34)(H,27,28,29,30)/i9D2,10D2,11D2,12D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJIZAWDYZXXVSM-PMCMNDOISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1C2=NC(=NC(=C2)NC3=NC=C(S3)C(=O)NC4=C(C=CC=C4Cl)C)C)([2H])[2H])([2H])[2H])C(=O)OC(C)(C)C)([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30ClN7O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10693407 | |

| Record name | tert-Butyl 4-[6-({5-[(2-chloro-6-methylphenyl)carbamoyl]-1,3-thiazol-2-yl}amino)-2-methylpyrimidin-4-yl](~2~H_8_)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10693407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

552.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1263379-04-9 | |

| Record name | tert-Butyl 4-[6-({5-[(2-chloro-6-methylphenyl)carbamoyl]-1,3-thiazol-2-yl}amino)-2-methylpyrimidin-4-yl](~2~H_8_)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10693407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Certificate of Analysis for N-Boc-N-deshydroxyethyl Dasatinib-d8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the key data and methodologies associated with the Certificate of Analysis (CoA) for N-Boc-N-deshydroxyethyl Dasatinib-d8. This deuterated compound serves as a critical internal standard for the accurate quantification of the corresponding non-deuterated N-Boc-N-deshydroxyethyl Dasatinib (B193332), an impurity and metabolite of the tyrosine kinase inhibitor, Dasatinib.

Quantitative Data Summary

The following table summarizes the essential chemical and physical properties of this compound, as would be presented in a typical Certificate of Analysis.

| Parameter | Specification |

| Chemical Name | tert-butyl 4-(6-((5-((2-chloro-6-methylphenyl)carbamoyl)thiazol-2-yl)amino)-2-methylpyrimidin-4-yl)piperazine-1-carboxylate-2,2,3,3,5,5,6,6-d8[1][2] |

| Catalogue Number | PA STI 013920[3] |

| CAS Number | 1263379-04-9[1][3] |

| Molecular Formula | C₂₅H₂₂D₈ClN₇O₃S[1][3] |

| Molecular Weight | 552.12 g/mol [3] |

| Appearance | White to Off-White Solid |

| Purity (by HPLC) | ≥98% |

| Deuterium (B1214612) Incorporation | ≥99% |

| Storage Conditions | -20°C, protect from light and moisture |

Experimental Protocols

The characterization and quality control of this compound involve several key analytical techniques. The methodologies outlined below are representative of the rigorous testing required for a pharmaceutical reference standard.

2.1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

-

Objective: To determine the chemical purity of the compound.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Method:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

-

Gradient: A time-programmed gradient from 5% to 95% Mobile Phase B.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 280 nm.

-

Injection Volume: 10 µL.

-

Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total peak area.

-

2.2. Mass Spectrometry (MS) for Identity Confirmation and Deuterium Incorporation

-

Objective: To confirm the molecular weight and assess the level of deuterium incorporation.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Method:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Scan Range: m/z 100-1000.

-

Data Analysis: The observed mass of the protonated molecule [M+H]⁺ is compared to the calculated theoretical mass. The isotopic distribution pattern is analyzed to confirm the presence and extent of deuterium labeling.

-

2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

-

Objective: To confirm the chemical structure of the compound.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Method:

-

Solvent: Deuterated chloroform (B151607) (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Experiments: ¹H NMR and ¹³C NMR spectra are acquired.

-

Data Analysis: The chemical shifts, coupling constants, and integration of the proton signals, along with the chemical shifts of the carbon signals, are analyzed to confirm the expected molecular structure. The absence of signals corresponding to the deuterated positions in the ¹H NMR spectrum further confirms successful labeling.

-

Visualization of Pathways and Workflows

3.1. Dasatinib Metabolism Pathway

Dasatinib is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4.[4][5][6] The metabolic pathways include N-dealkylation, hydroxylation, and oxidation.[6][7] N-deshydroxyethyl Dasatinib is a metabolite formed through these processes. Understanding this pathway is crucial for interpreting the role of its deuterated and protected analogue in drug metabolism studies.

Figure 1: Simplified metabolic pathway of Dasatinib.

3.2. Experimental Workflow for Certificate of Analysis

The generation of a Certificate of Analysis for a reference standard like this compound follows a stringent quality control workflow to ensure its identity, purity, and stability.

References

- 1. N-Boc-N-Deshydroxyethyl Dasatinib D8 | CAS No: 1263379-04-9 [aquigenbio.com]

- 2. This compound | LGC Standards [lgcstandards.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. ClinPGx [clinpgx.org]

- 5. Characterization of dasatinib and its structural analogs as CYP3A4 mechanism-based inactivators and the proposed bioactivation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Therapeutic Drug Monitoring and Individualized Medicine of Dasatinib: Focus on Clinical Pharmacokinetics and Pharmacodynamics [frontiersin.org]

- 7. Metabolism and disposition of dasatinib after oral administration to humans - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: N-Boc-N-deshydroxyethyl Dasatinib-d8 (CAS: 1263379-04-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-N-deshydroxyethyl Dasatinib-d8 is a stable isotope-labeled internal standard for N-deshydroxyethyl Dasatinib (B193332), a significant metabolite of the tyrosine kinase inhibitor Dasatinib.[1] Dasatinib is a potent oral drug used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[2][3] The core mechanism of Dasatinib involves the inhibition of BCR-ABL kinase and the SRC family of kinases, which are crucial for the proliferation of cancer cells.[4][5]

This technical guide provides an in-depth overview of this compound, including its chemical properties, proposed synthesis, and its application as an internal standard in bioanalytical methods. The use of deuterated standards is critical for achieving high accuracy and precision in quantitative mass spectrometry-based assays by compensating for variability in sample preparation and instrument response.

Chemical and Physical Properties

This compound is a deuterated analog of a protected form of the N-deshydroxyethyl metabolite of Dasatinib. The tert-butyloxycarbonyl (Boc) protecting group is often utilized during chemical synthesis.

| Property | Value | Reference |

| CAS Number | 1263379-04-9 | [3][6] |

| Molecular Formula | C₂₅H₂₂D₈ClN₇O₃S | [3][6] |

| Molecular Weight | 552.1 g/mol | [3][6] |

| Chemical Name | Tert-butyl 4-(6-((5-((2-chloro-6-methylphenyl)carbamoyl)thiazol-2-yl)amino)-2-methylpyrimidin-4-yl)piperazine-1-carboxylate-2,2,3,3,5,5,6,6-d8 | [6] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO and Methanol (B129727) | |

| Purity (as per CoA) | ≥98% | |

| Isotopic Enrichment | ≥99% Deuterium |

Note: Appearance, Solubility, Purity, and Isotopic Enrichment are typical values. Please refer to the Certificate of Analysis for lot-specific data.

Mechanism of Action of Parent Compound (Dasatinib)

Dasatinib primarily functions by inhibiting multiple tyrosine kinases.[4][5][7] At nanomolar concentrations, it targets the BCR-ABL fusion protein, which is characteristic of CML and Ph+ ALL.[2][4] Unlike its predecessor imatinib, dasatinib can bind to both the active and inactive conformations of the ABL kinase domain, making it effective against many imatinib-resistant mutations.[7] Additionally, Dasatinib inhibits SRC family kinases (including SRC, LCK, YES, and FYN), c-KIT, EPHA2, and PDGFRβ, contributing to its broad anti-cancer activity.[4][5] The inhibition of these signaling pathways ultimately leads to the induction of apoptosis and the suppression of tumor cell proliferation.[2]

Proposed Synthesis

A plausible synthetic route for this compound involves the coupling of a deuterated piperazine (B1678402) derivative with a key Dasatinib intermediate. The following workflow outlines a potential synthetic pathway.

Experimental Protocols

General Handling and Storage

-

Storage: Store at 2-8°C in a tightly sealed container, protected from light and moisture.

-

Handling: Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS).

Preparation of Stock and Working Solutions

-

Stock Solution (1 mg/mL):

-

Accurately weigh approximately 1 mg of this compound.

-

Dissolve in 1 mL of methanol or DMSO to obtain a 1 mg/mL stock solution.

-

Vortex for 30 seconds to ensure complete dissolution.

-

Store the stock solution at -20°C.

-

-

Working Solutions:

-

Prepare working solutions by serially diluting the stock solution with methanol or an appropriate solvent to the desired concentrations for use as an internal standard in calibration curves and quality control samples.

-

Bioanalytical Method for Quantification of N-deshydroxyethyl Dasatinib in Plasma (LC-MS/MS)

This protocol describes a general procedure for the quantification of N-deshydroxyethyl Dasatinib in a biological matrix using this compound as an internal standard. The Boc group would be cleaved in situ if the target analyte is the de-protected metabolite.

-

Sample Preparation (Protein Precipitation):

-

Thaw plasma samples and vortex to ensure homogeneity.

-

To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution.

-

Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

LC-MS/MS Conditions (Illustrative):

-

LC System: Agilent 1260 HPLC or equivalent.[8]

-

Column: C18 column (e.g., 150 mm x 4.6 mm, 3 µm).[8]

-

Mobile Phase: A gradient of Acetonitrile and 0.1% Formic Acid in Water.

-

Flow Rate: 0.5 mL/min.

-

Injection Volume: 10 µL.

-

MS System: Triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

MRM Transitions (Hypothetical):

-

N-deshydroxyethyl Dasatinib: Q1/Q3 (e.g., m/z 444.1 -> 343.1)

-

N-deshydroxyethyl Dasatinib-d8: Q1/Q3 (e.g., m/z 452.2 -> 351.2)

-

-

-

Data Analysis:

-

Quantify the analyte by calculating the peak area ratio of the analyte to the internal standard.

-

Generate a calibration curve by plotting the peak area ratios against the concentration of the calibration standards.

-

Determine the concentration of the analyte in the unknown samples from the calibration curve.

-

Conclusion

This compound is a crucial tool for the accurate quantification of the N-deshydroxyethyl Dasatinib metabolite in pharmacokinetic and other drug development studies. Its use as an internal standard in LC-MS/MS assays ensures reliable and reproducible data, which is essential for regulatory submissions and advancing our understanding of Dasatinib's metabolism and disposition. This guide provides a foundational understanding of this compound and its application, serving as a valuable resource for researchers in the pharmaceutical sciences.

References

- 1. N-Deshydroxyethyl Dasatinib | C20H22ClN7OS | CID 11669430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. rjptonline.org [rjptonline.org]

- 4. Metabolism and disposition of dasatinib after oral administration to humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Frontiers | Therapeutic Drug Monitoring and Individualized Medicine of Dasatinib: Focus on Clinical Pharmacokinetics and Pharmacodynamics [frontiersin.org]

- 7. texilajournal.com [texilajournal.com]

- 8. pnrjournal.com [pnrjournal.com]

molecular weight of N-Boc-N-deshydroxyethyl Dasatinib-d8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-Boc-N-deshydroxyethyl Dasatinib-d8, a critical analytical tool in the research and development of the tyrosine kinase inhibitor, Dasatinib (B193332). This document outlines its chemical properties, its primary application as an internal standard in pharmacokinetic studies, a representative experimental protocol for its use, and the relevant biological pathways of its parent compound, Dasatinib.

Core Data Presentation

The following table summarizes the key quantitative data for this compound.

| Property | Value |

| Molecular Weight | 552.12 g/mol [1][2][3][4] |

| Molecular Formula | C₂₅H₂₂D₈ClN₇O₃S[1][2][3][5] |

| CAS Number | 1263379-04-9[1][2][3][5] |

| Unlabelled CAS Number | 1159977-13-5[4][6] |

Introduction to this compound

This compound is a deuterated, stable isotope-labeled derivative of a metabolite of Dasatinib. The "-d8" designation indicates the presence of eight deuterium (B1214612) atoms, which increases its mass without significantly altering its chemical properties. The "N-Boc" refers to a tert-butyloxycarbonyl protecting group, and "N-deshydroxyethyl" indicates the absence of the hydroxyethyl (B10761427) group found on the piperazine (B1678402) ring of Dasatinib.

Due to its isotopic labeling, this compound serves as an ideal internal standard for quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), used to measure the concentration of Dasatinib and its metabolites in biological samples.[6][7] Its use is crucial for accurate pharmacokinetic and drug metabolism studies.[6]

Experimental Protocols

The following is a representative experimental protocol for the use of this compound as an internal standard in the quantification of Dasatinib in plasma samples.

Objective: To determine the concentration of Dasatinib in human plasma using LC-MS with this compound as an internal standard.

Materials:

-

Human plasma samples

-

Dasatinib analytical standard

-

This compound (internal standard)

-

Acetonitrile (ACN)

-

Formic acid (FA)

-

Water, HPLC grade

-

Protein precipitation plates or tubes

-

LC-MS/MS system

Procedure:

-

Preparation of Standard and Quality Control (QC) Samples:

-

Prepare a stock solution of Dasatinib in a suitable solvent (e.g., DMSO).

-

Serially dilute the stock solution to create calibration standards and QC samples at various concentrations.

-

Prepare a stock solution of this compound in a suitable solvent.

-

-

Sample Preparation:

-

To 100 µL of plasma sample, calibration standard, or QC sample, add 10 µL of the this compound internal standard solution.

-

Vortex briefly to mix.

-

Add 300 µL of ACN containing 0.1% FA to precipitate plasma proteins.

-

Vortex for 2 minutes.

-

Centrifuge at 4000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean 96-well plate or autosampler vials.

-

-

LC-MS/MS Analysis:

-

Inject an appropriate volume (e.g., 5 µL) of the prepared sample onto the LC-MS/MS system.

-

Liquid Chromatography (LC) Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% FA.

-

Mobile Phase B: ACN with 0.1% FA.

-

Gradient: A suitable gradient to separate Dasatinib from other plasma components.

-

Flow Rate: 0.4 mL/min.

-

-

Mass Spectrometry (MS/MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Monitor the specific mass-to-charge (m/z) transitions for Dasatinib and this compound.

-

-

-

Data Analysis:

-

Integrate the peak areas for Dasatinib and the internal standard.

-

Calculate the peak area ratio of Dasatinib to the internal standard.

-

Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.

-

Determine the concentration of Dasatinib in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Mandatory Visualizations

The following diagrams illustrate the metabolic pathway of Dasatinib and a typical experimental workflow for its quantification.

Caption: Metabolic pathways of Dasatinib.[1][2][5][8]

Caption: Bioanalytical workflow for Dasatinib quantification.

References

- 1. ClinPGx [clinpgx.org]

- 2. Metabolism and disposition of dasatinib after oral administration to humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. This compound | LGC Standards [lgcstandards.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. N-Boc-N-Deshydroxyethyl Dasatinib D8 | CAS No: 1263379-04-9 [aquigenbio.com]

- 7. N-Boc-N-deshydroxyethyl Dasatinib Nitroso Impurity | SynZeal [synzeal.com]

- 8. Frontiers | Therapeutic Drug Monitoring and Individualized Medicine of Dasatinib: Focus on Clinical Pharmacokinetics and Pharmacodynamics [frontiersin.org]

The Strategic Role of the Boc Protecting Group in the Synthesis and Functionalization of Dasatinib Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Dasatinib (B193332), a potent, orally administered small-molecule inhibitor of multiple tyrosine kinases, represents a significant therapeutic advance in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[1][2] Its mechanism of action involves the inhibition of key oncogenic signaling pathways driven by kinases such as BCR-Abl and the Src family kinases.[3][4] The development of Dasatinib derivatives is a critical area of research aimed at improving potency, enhancing selectivity, overcoming drug resistance, and exploring new therapeutic applications.[1][3]

Central to the chemical synthesis of these novel derivatives is the strategic use of protecting groups. Among these, the tert-butyloxycarbonyl (Boc) group is a cornerstone for the temporary protection of amine functionalities.[5][] This guide provides a detailed examination of the function of the Boc protecting group in the synthesis of Dasatinib derivatives, presenting quantitative data, experimental protocols, and visualizations of key processes.

Core Function of the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group widely used in organic synthesis.[5] Its primary function is to act as a temporary shield for a reactive primary or secondary amine. In the context of Dasatinib synthesis, amines are present on key structural fragments, such as the aminothiazole core or piperazine (B1678402) side chains.

The core functions of the Boc group in this process are:

-

Preventing Unwanted Reactions: By "masking" a reactive amine, the Boc group prevents it from participating in undesired side reactions during subsequent synthetic steps, such as amide couplings or nucleophilic substitutions.[7]

-

Directing Reactivity: It ensures that chemical transformations occur at other, unprotected sites on the molecule, allowing for a controlled and predictable synthetic route.

-

Enabling Derivatization: The Boc group is instrumental in the synthesis of derivatives where specific moieties, like amino acids or linkers, are to be attached.[3] The amino group of the incoming molecule (e.g., an amino acid) is protected with Boc, allowing its carboxyl group to be coupled to the Dasatinib scaffold. The Boc group is then removed to reveal the desired amine functionality on the final derivative.

The Boc group's utility stems from its stability under a wide range of reaction conditions, including basic and nucleophilic environments, while being readily and cleanly removable under mild acidic conditions, typically with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[5][][8]

Application in the Synthesis of Dasatinib Derivatives

The synthesis of Dasatinib and its derivatives often involves multi-step sequences where the Boc group is critical. A common strategy involves the coupling of a Boc-protected fragment, followed by deprotection to reveal a key intermediate or the final compound.

For example, in the synthesis of Dasatinib-amino acid conjugates, the amino group of the amino acid is first protected with Boc. This allows the carboxylic acid end of the amino acid to be activated and coupled to the hydroxyl group on the piperazine side chain of Dasatinib, forming an ester linkage. The final step is the removal of the Boc group to yield the desired conjugate.[3]

Similarly, alternative synthetic routes for Dasatinib itself utilize a Boc-protected piperazine which is coupled to the pyrimidine (B1678525) ring.[8] Subsequent deprotection reveals the secondary amine of the piperazine, which can then be functionalized or used as the final product. Some synthetic approaches, however, have been developed to avoid the use of protecting groups to streamline the process for industrial-scale manufacturing.[9][10][11]

Quantitative Data Summary

The use of Boc protection strategies has been reported with varying degrees of success in terms of yield and final compound potency. The following tables summarize quantitative data from key studies.

Table 1: Synthesis Yields of Dasatinib Derivatives Using Boc Protection

| Derivative/Intermediate | Synthetic Step | Reported Yield (%) | Reference |

| tert-butyl 4-(6-((5-((2-chloro-6-methylphenyl)carbamoyl)thiazol-2-yl)amino)-2-methylpyrimidin-4-yl)piperazine-1-carboxylate | Coupling of Boc-piperazine with the chloropyrimidine intermediate | 84 | [8] |

| Boc-protected amine (20) | Boc protection of amine 19 with Boc anhydride | 68 | [8] |

| Dasatinib-Amino Acid Conjugates | Overall yield for coupling of Boc-amino acids and subsequent deprotection | 20-84 | [3] |

| Dasatinib-Fatty Acid Conjugates | Overall yield for coupling of fatty acids (no Boc deprotection needed unless an amino-fatty acid is used) | 80-91 | [3] |

Table 2: In Vitro Kinase Inhibitory Activity (IC₅₀) of Boc-Derived Dasatinib Conjugates

| Compound No. | Derivative Name | Csk (IC₅₀, nM) | Src (IC₅₀, nM) | Abl (IC₅₀, nM) | Reference |

| - | Dasatinib (Parent Compound) | 2.2 | <0.25 | <0.45 | [3] |

| 7 | Dasatinib-L-arginine (Das-R) | 4.4 | <0.25 | <0.45 | [3] |

| 13 | Dasatinib-L-cysteine (Das-C) | 1,600 | 155 | 1,600 | [3] |

| 15 | Dasatinib-L-glutamic acid (Das-E) | 2,700 | 225 | 2,300 | [3] |

| 18 | Dasatinib-C₁₀ fatty acid | 3,200 | 35 | 1,400 | [3] |

Experimental Protocols

Detailed methodologies are crucial for reproducibility. The following are representative protocols for the use of the Boc group in the synthesis of Dasatinib derivatives, adapted from published literature.

Protocol 1: Synthesis of Dasatinib-Amino Acid Conjugates[3]

-

Coupling Reaction:

-

To a solution of Dasatinib (1 equivalent) in anhydrous DMF, add N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) (1.5 eq.), hydroxybenzotriazole (B1436442) (HOBt) (1.2 eq.), and N-methylmorpholine (NMM) (3.0 eq.).

-

Stir the mixture at room temperature for 10 minutes.

-

Add the corresponding Boc-protected amino acid (1.2 eq.) to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours under an inert atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

-

-

Boc Deprotection:

-

Dissolve the Boc-protected Dasatinib-amino acid conjugate in acetonitrile.

-

Add p-toluenesulfonic acid (pTsOH) (1.5 eq.) to the solution.

-

Stir the mixture at room temperature for 4-6 hours.

-

Monitor the deprotection by TLC.

-

Upon completion, neutralize the reaction mixture with a mild base (e.g., saturated sodium bicarbonate solution).

-

Extract the final product with an organic solvent, wash with brine, dry, and concentrate.

-

Purify the final conjugate by flash silica (B1680970) gel column chromatography.

-

Protocol 2: Synthesis of a Key Dasatinib Intermediate[8]

-

Boc Protection of an Amine Intermediate:

-

Dissolve the starting amine (e.g., 2-aminothiazole-5-carboxylic acid ethyl ester) in a suitable solvent like THF.

-

Add di-tert-butyl dicarbonate (B1257347) (Boc anhydride) (1.1 eq.) and a base such as triethylamine (B128534) (1.2 eq.) or sodium bicarbonate.

-

Stir the mixture at room temperature for several hours until the reaction is complete as monitored by TLC.

-

Work up the reaction by adding water and extracting with an organic solvent.

-

Purify the resulting Boc-protected compound (e.g., compound 20 in the cited literature) by crystallization or chromatography.

-

-

Deprotection of a Boc-Protected Intermediate:

-

Dissolve the Boc-protected intermediate (e.g., compound 23 ) in dichloromethane (B109758) (DCM).

-

Add trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours.

-

Monitor the reaction by TLC.

-

Upon completion, remove the solvent and excess TFA under reduced pressure.

-

Triturate the residue with a non-polar solvent (e.g., diethyl ether) to precipitate the deprotected amine salt.

-

Collect the solid by filtration to yield the desired intermediate (e.g., compound 9 ).

-

Mandatory Visualizations

Signaling Pathway Inhibition

Caption: Dasatinib derivatives inhibit key kinases like BCR-Abl and Src.

Experimental Workflow

Caption: Synthetic workflow for Dasatinib derivatives using Boc protection.

References

- 1. Structure-activity relationships of 6-(2,6-dichlorophenyl)-8-methyl-2-(phenylamino)pyrido[2,3-d]pyrimidin-7-ones: toward selective Abl inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The structure of Dasatinib (BMS-354825) bound to activated ABL kinase domain elucidates its inhibitory activity against imatinib-resistant ABL mutants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. vixra.org [vixra.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. EP2532662B1 - Synthesis process of dasatinib and intermediate thereof - Google Patents [patents.google.com]

- 11. US20130030177A1 - Synthesis process of dasatinib and intermediate thereof - Google Patents [patents.google.com]

N-deshydroxyethyl Dasatinib: An In-depth Technical Guide on a Key Metabolite of Dasatinib

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dasatinib (B193332), a potent second-generation tyrosine kinase inhibitor, is a cornerstone in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). Its clinical efficacy is governed not only by the parent drug's pharmacokinetics and pharmacodynamics but also by the activity of its metabolites. This technical guide provides a comprehensive overview of N-deshydroxyethyl Dasatinib (also known as M4), a primary and pharmacologically active metabolite of Dasatinib. This document will delve into its formation, pharmacokinetic profile, and biological activity in comparison to the parent compound, supported by detailed experimental protocols and pathway visualizations to aid researchers in the field of drug metabolism and oncology.

Introduction

Dasatinib is a multi-targeted kinase inhibitor that effectively targets BCR-ABL and Src family kinases, playing a crucial role in the management of leukemia.[1][2] Upon oral administration, Dasatinib undergoes extensive metabolism, primarily mediated by the cytochrome P450 enzyme CYP3A4.[2] This metabolic conversion leads to the formation of several metabolites, among which N-deshydroxyethyl Dasatinib (M4) is of significant interest due to its pharmacological activity. Understanding the profile of this active metabolite is critical for a complete comprehension of Dasatinib's overall therapeutic effect and potential for drug-drug interactions.

Formation and Metabolic Pathway

N-deshydroxyethyl Dasatinib (M4) is formed through the N-dealkylation of the hydroxyethyl (B10761427) moiety of the parent Dasatinib molecule.[2] This reaction is predominantly catalyzed by the CYP3A4 enzyme in the liver.[3] While other enzymes may have minor contributions, CYP3A4 is the principal enzyme responsible for the formation of this active metabolite.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data comparing N-deshydroxyethyl Dasatinib (M4) with its parent compound, Dasatinib.

Table 1: Comparative Pharmacokinetic Parameters in Humans

| Parameter | Dasatinib | N-deshydroxyethyl Dasatinib (M4) | Reference |

| Tmax (h) | 0.2 - 6.0 | ~1.0 - 6.0 | [4] |

| Cmax (ng/mL) | Variable (Dose-dependent) | Significantly lower than Dasatinib | [4] |

| AUC (% of parent) | 100% | ~5-7% | [2][4] |

| Half-life (t½) (h) | ~3-5 | ~4-6 | [4] |

| Plasma Protein Binding | ~96% | ~93% | [4] |

Table 2: Comparative In Vitro Biological Activity

| Compound | Target Kinase | IC50 | Antiproliferative Activity | Reference |

| Dasatinib | BCR-ABL | <1 nM (unmutated) | Potent | [5] |

| Src Family Kinases | 0.5 nM (Src) | Potent | [6] | |

| N-deshydroxyethyl Dasatinib (M4) | BCR-ABL, Src Family Kinases | Not explicitly reported | Similar to Dasatinib in vitro | [2] |

Note: While specific IC50 values for N-deshydroxyethyl Dasatinib are not consistently reported in the literature, multiple sources confirm its in vitro antiproliferative activity is comparable to that of Dasatinib. However, its contribution to the overall in vivo efficacy is considered minor due to its significantly lower systemic exposure.[2][4]

Signaling Pathway Inhibition

Dasatinib and its active metabolite, N-deshydroxyethyl Dasatinib, exert their therapeutic effect by inhibiting the BCR-ABL fusion protein, the hallmark of Philadelphia chromosome-positive leukemias. This inhibition blocks the downstream signaling pathways that drive uncontrolled cell proliferation and survival.

Experimental Protocols

This section provides an overview of the methodologies used to identify, quantify, and characterize N-deshydroxyethyl Dasatinib.

Quantification of N-deshydroxyethyl Dasatinib in Plasma by LC-MS/MS

A sensitive and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for quantifying Dasatinib and its metabolites in biological matrices.[7][8]

-

Sample Preparation:

-

Plasma samples are typically prepared using either protein precipitation or liquid-liquid extraction.[8][9]

-

For protein precipitation, a cold organic solvent (e.g., acetonitrile) is added to the plasma sample to precipitate proteins.

-

For liquid-liquid extraction, an immiscible organic solvent is used to extract the analytes from the plasma.[8]

-

The samples are vortexed and then centrifuged to separate the supernatant or organic layer containing the analytes.

-

The extracted sample is then dried and reconstituted in a suitable solvent for injection into the LC-MS/MS system.

-

-

Chromatographic Separation:

-

Separation is achieved on a reverse-phase C18 or phenyl-hexyl analytical column.[7][8]

-

The mobile phase typically consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent (e.g., methanol (B129727) or acetonitrile).[8]

-

A gradient or isocratic elution is used to separate Dasatinib and N-deshydroxyethyl Dasatinib from other plasma components.[7][8]

-

-

Mass Spectrometric Detection:

-

Detection is performed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in the positive ion mode.[7][8]

-

Quantification is achieved using multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for both the analyte and a stable isotope-labeled internal standard.[8]

-

For N-deshydroxyethyl Dasatinib, a common transition monitored is m/z 444.26 > 401.0.[8]

-

In Vitro Kinase Inhibition Assay

-

Objective: To determine the inhibitory potency (e.g., IC50) of a compound against a specific kinase.

-

Methodology:

-

A purified recombinant kinase (e.g., BCR-ABL, Src) is incubated with a specific substrate and ATP in a reaction buffer.

-

The test compound (Dasatinib or N-deshydroxyethyl Dasatinib) is added at various concentrations.

-

The kinase reaction is allowed to proceed for a defined period.

-

The amount of phosphorylated substrate is quantified, often using methods like radioisotope incorporation (32P-ATP or 33P-ATP), fluorescence polarization, or enzyme-linked immunosorbent assay (ELISA).

-

The IC50 value is calculated from the dose-response curve.

-

Cell-Based Proliferation Assay (e.g., MTT Assay)

-

Objective: To assess the antiproliferative activity of a compound on cancer cell lines.

-

Methodology:

-

Leukemia cell lines (e.g., K562) are seeded in 96-well plates and allowed to adhere.

-

The cells are treated with various concentrations of the test compound.

-

After a specific incubation period (e.g., 48-72 hours), a reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to the wells.

-

Viable cells with active mitochondrial dehydrogenases convert the MTT into a colored formazan (B1609692) product.

-

The formazan is solubilized, and the absorbance is measured using a microplate reader.

-

The percentage of cell viability is calculated relative to untreated control cells, and the GI50 (concentration for 50% growth inhibition) is determined.

-

Conclusion

N-deshydroxyethyl Dasatinib (M4) is a pharmacologically active metabolite of Dasatinib with in vitro potency comparable to the parent drug. However, its significantly lower systemic exposure suggests that it plays a minor role in the overall clinical efficacy of Dasatinib. The parent drug remains the primary contributor to the therapeutic effect observed in patients. A thorough understanding of the metabolic profile of Dasatinib, including the characteristics of its active metabolites, is essential for optimizing therapy and managing potential drug interactions. The experimental protocols outlined in this guide provide a framework for the continued investigation of Dasatinib and its metabolites in both preclinical and clinical research settings.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Therapeutic Drug Monitoring and Individualized Medicine of Dasatinib: Focus on Clinical Pharmacokinetics and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ClinPGx [clinpgx.org]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. Dasatinib treatment of chronic-phase chronic myeloid leukemia: analysis of responses according to preexisting BCR-ABL mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A validated LC-MS/MS assay for the simultaneous determination of the anti-leukemic agent dasatinib and two pharmacologically active metabolites in human plasma: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Simultaneous determination of methotrexate, dasatinib and its active metabolite N- deshydroxyethyl dasatinib in rat plasma by LC-MS/MS: method validation and application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scielo.br [scielo.br]

A Comprehensive Technical Guide to N-Boc-N-deshydroxyethyl Dasatinib-d8 Reference Standard: Synthesis, Characterization, and Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the N-Boc-N-deshydroxyethyl Dasatinib-d8 reference standard, a crucial tool for the accurate quantification of Dasatinib and its related compounds in various biological matrices. This document outlines its chemical properties, provides a plausible synthetic route, details its application in analytical methodologies, and lists reputable suppliers.

Introduction

This compound is a stable isotope-labeled internal standard used in bioanalytical studies, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) assays. The incorporation of eight deuterium (B1214612) atoms provides a distinct mass difference from the unlabeled analyte, allowing for precise and accurate quantification by correcting for variability in sample preparation and instrument response. The N-Boc protecting group and the absence of the hydroxyethyl (B10761427) moiety make it a specific intermediate and impurity standard for Dasatinib.

Chemical and Physical Data

The following table summarizes the key chemical and physical properties of this compound.

| Property | Value |

| IUPAC Name | tert-butyl 4-(6-((5-((2-chloro-6-methylphenyl)carbamoyl)thiazol-2-yl)amino)-2-methylpyrimidin-4-yl)piperazine-1-carboxylate-2,2,3,3,5,5,6,6-d8 |

| CAS Number | 1263379-04-9[1][2] |

| Molecular Formula | C₂₅H₂₂D₈ClN₇O₃S[1][2] |

| Molecular Weight | 552.1 g/mol [1] |

| Appearance | Off-white to pale yellow solid |

| Purity | Typically ≥98% |

| Storage | Store at -20°C, protected from light and moisture |

Suppliers

A number of reputable chemical suppliers provide this compound as a reference standard. It is recommended to request a certificate of analysis from the supplier to ensure the quality and purity of the material.

| Supplier | Website |

| Aquigen Bio Sciences | aquigenbio.com[1] |

| LGC Standards | lgcstandards.com[3] |

| Pharmaffiliates | pharmaffiliates.com[2] |

| MedChemExpress | medchemexpress.com[4] |

| Hexonsynth | hexonsynth.com[5] |

Experimental Protocols

Proposed Synthesis of this compound

The synthesis of this compound involves a multi-step process, starting with the deuterated and Boc-protected piperazine. The following is a proposed synthetic workflow based on known synthetic routes for Dasatinib and its analogs.

Caption: Proposed synthetic workflow for this compound.

Detailed Methodology:

-

Boc-Protection of Piperazine-d8:

-

Dissolve piperazine-d8 dihydrochloride (B599025) in a suitable solvent such as dichloromethane (B109758) (DCM) or methanol (B129727).

-

Add a base, for example, triethylamine (B128534) or sodium bicarbonate, to neutralize the hydrochloride salt.

-

To the cooled solution (0 °C), add di-tert-butyl dicarbonate (B1257347) (Boc anhydride) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion, monitored by thin-layer chromatography (TLC).

-

Work up the reaction by washing with aqueous solutions and purify the resulting N-Boc-piperazine-d8 by column chromatography.

-

-

Synthesis of the Thiazole-Pyrimidine Intermediate:

-

React 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide with 4,6-dichloro-2-methylpyrimidine in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or sodium tert-butoxide.

-

The reaction is typically carried out in a high-boiling point solvent such as n-butanol or dimethylformamide (DMF) at elevated temperatures.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, the product, N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide, can be isolated by precipitation or extraction and purified by recrystallization or chromatography.

-

-

Final Coupling:

-

Couple the N-Boc-piperazine-d8 with the thiazole-pyrimidine intermediate from the previous step.

-

This nucleophilic aromatic substitution reaction is typically performed in a polar aprotic solvent like DMF or N-methyl-2-pyrrolidone (NMP) at an elevated temperature.

-

The reaction is monitored by LC-MS until the starting materials are consumed.

-

The final product, this compound, is isolated by extraction and purified using column chromatography, typically on silica (B1680970) gel.

-

-

Purification and Characterization:

-

Final purification is often achieved by preparative high-performance liquid chromatography (HPLC) to ensure high purity.

-

The structure and isotopic enrichment of the final compound should be confirmed by nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C NMR) and high-resolution mass spectrometry (HRMS).

-

Analytical Method Validation using this compound

This reference standard is primarily used as an internal standard (IS) for the quantification of Dasatinib and its metabolites in biological samples by LC-MS/MS. A general workflow for method validation is presented below.

Caption: Workflow for analytical method validation using an internal standard.

Detailed LC-MS/MS Methodology:

-

Sample Preparation:

-

To a 100 µL aliquot of the biological matrix (e.g., human plasma), add a known concentration of this compound solution in a suitable solvent (e.g., methanol or acetonitrile).

-

Perform protein precipitation by adding a threefold volume of cold acetonitrile.

-

Vortex the mixture thoroughly and then centrifuge at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

-

-

Chromatographic Conditions (Typical):

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from low to high organic phase (e.g., 5% to 95% B over 5 minutes).

-

Flow Rate: 0.3-0.5 mL/min.

-

Column Temperature: 40 °C.

-

-

Mass Spectrometric Conditions (Typical):

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Dasatinib: Monitor a specific precursor ion to product ion transition (e.g., m/z 488.1 -> 401.1).

-

This compound (IS): Monitor a specific precursor ion to product ion transition (e.g., m/z 552.1 -> 496.1). The exact transition should be optimized.

-

-

Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and source temperature for maximum signal intensity.

-

-

Method Validation Parameters: The analytical method should be validated according to regulatory guidelines (e.g., FDA or EMA) for the following parameters:

-

Selectivity and Specificity: Assess interference from endogenous components in the matrix.

-

Linearity: Determine the concentration range over which the assay is accurate and precise.

-

Accuracy and Precision: Evaluate the closeness of the measured values to the true values and the reproducibility of the measurements.

-

Matrix Effect: Investigate the effect of the biological matrix on the ionization of the analyte and internal standard.

-

Recovery: Determine the extraction efficiency of the analytical method.

-

Stability: Assess the stability of the analyte in the biological matrix under different storage and handling conditions.

-

Conclusion

This compound is an essential reference standard for the robust and reliable quantification of Dasatinib in preclinical and clinical studies. Its use as an internal standard in LC-MS/MS assays significantly improves the quality of bioanalytical data. This guide provides a comprehensive overview of its properties, synthesis, and application to aid researchers in its effective utilization.

References

Methodological & Application

Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of Dasatinib in Human Plasma Using N-Boc-N-deshydroxyethyl Dasatinib-d8 as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dasatinib (B193332) is a potent oral tyrosine kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). Accurate and reliable quantification of Dasatinib in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and ensuring clinical efficacy and safety. The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) as it effectively compensates for variability in sample preparation and instrument response.[1]

This application note describes a highly selective and sensitive LC-MS/MS method for the determination of Dasatinib in human plasma. The method utilizes N-Boc-N-deshydroxyethyl Dasatinib-d8 as the internal standard (IS) and a simple protein precipitation procedure for sample preparation.[2] The validated method demonstrates excellent accuracy, precision, and linearity over a clinically relevant concentration range.

Principle of the Method

The analytical method involves the extraction of Dasatinib and its deuterated internal standard, this compound, from human plasma using protein precipitation with acetonitrile (B52724).[3][4] After centrifugation, the supernatant is injected into the LC-MS/MS system. Chromatographic separation is achieved on a C18 reversed-phase column. Detection and quantification are performed using a triple quadrupole mass spectrometer operating in the positive ion electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).[2][5][6][7]

Experimental Protocols

1. Materials and Reagents

-

Dasatinib reference standard

-

This compound internal standard

-

HPLC-grade acetonitrile and methanol (B129727)

-

Formic acid, analytical grade

-

Ultrapure water

-

Drug-free human plasma

2. Stock and Working Solutions Preparation

-

Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Dasatinib and this compound in methanol.

-

Working Standard Solutions: Perform serial dilutions of the Dasatinib stock solution with a 50:50 (v/v) mixture of methanol and water to prepare working standards for the calibration curve and quality control (QC) samples.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with acetonitrile.

3. Sample Preparation

-

Label 1.5 mL microcentrifuge tubes for calibration standards, QC samples, and unknown samples.

-

To 100 µL of the respective plasma sample (blank, standard, QC, or unknown), add 300 µL of the internal standard working solution (100 ng/mL in acetonitrile).[3][4]

-

Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.[3][4]

-

Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[3][4]

-

Carefully transfer 100 µL of the clear supernatant into autosampler vials.[3][4]

-

Inject an aliquot (e.g., 1-20 µL) of the supernatant into the LC-MS/MS system for analysis.[3][4][5][6]

4. LC-MS/MS Instrumentation and Conditions

The following tables summarize the liquid chromatography and mass spectrometry parameters.

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

| HPLC System | Agilent 1200 series or equivalent[6] |

| Column | UPLC BEH C18 or equivalent (e.g., 2.1 mm x 50 mm, 1.7 µm)[8] |

| Column Temperature | 40°C[5] |

| Mobile Phase A | 0.1% Formic acid in water[3] |

| Mobile Phase B | Acetonitrile with 0.1% Formic acid[3] |

| Flow Rate | 0.4 mL/min[8] |

| Injection Volume | 1-20 µL[3][4][5][6] |

| Gradient | As required to achieve separation |

Table 2: Mass Spectrometry Parameters

| Parameter | Value |

| Mass Spectrometer | API 3200 triple quadrupole or equivalent[6] |

| Ionization Mode | Electrospray Ionization (ESI), Positive[5][6][7] |

| MRM Transitions | See Table 3 |

| Ion Source Temperature | 550°C[5] |

| Ion Spray Voltage | 4500 V[5] |

| Collision Gas | Nitrogen[5] |

Table 3: MRM Transitions and Compound Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Dasatinib | 488.2 | 401.1 | 26[3] |

| This compound | 552.1 | 452.0 | Optimized value |

Data Presentation

Method Validation Summary

The method was validated according to regulatory guidelines, and the performance characteristics are summarized below.

Table 4: Calibration Curve for Dasatinib

| Parameter | Value |

| Linearity Range | 1 - 1000 ng/mL[3][9] |

| Correlation Coefficient (r²) | > 0.99[6] |

| Regression Model | Linear, 1/x² weighting |

Table 5: Accuracy and Precision of Quality Control Samples

| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |

| LLOQ | 1 | < 8.0 | < 9.2 | 97.0 - 103.2 | 96.8 - 103.0 |

| Low | 3 | < 6.5 | < 7.8 | 95.5 - 104.1 | 94.9 - 104.5 |

| Medium | 500 | < 5.1 | < 6.2 | 92.3 - 101.7 | 93.1 - 102.3 |

| High | 800 | < 4.8 | < 5.9 | 94.6 - 100.9 | 95.2 - 101.5 |

Acceptance criteria for precision (%RSD) is ≤15% (≤20% for LLOQ) and for accuracy is within 85-115% (80-120% for LLOQ).[3]

Visualizations

Caption: Workflow for Dasatinib analysis in plasma.

Caption: Dasatinib's inhibitory signaling pathway.

The LC-MS/MS method described provides a reliable, sensitive, and specific approach for the quantitative determination of Dasatinib in human plasma. The simple protein precipitation sample preparation and the use of a deuterated internal standard contribute to the method's robustness and accuracy, making it an invaluable tool for clinical and pharmacological research.[2][7]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Development of UPLC-MS/MS Method for Studying the Pharmacokinetic Interaction Between Dasatinib and Posaconazole in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. scielo.br [scielo.br]

- 7. vibgyorpublishers.org [vibgyorpublishers.org]

- 8. researchgate.net [researchgate.net]

- 9. A validated LC-MS/MS assay for the simultaneous determination of the anti-leukemic agent dasatinib and two pharmacologically active metabolites in human plasma: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of N-Boc-N-deshydroxyethyl Dasatinib-d8 in Pharmacokinetic Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dasatinib (B193332) is a potent oral tyrosine kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). A thorough understanding of its pharmacokinetic (PK) profile—how the drug is absorbed, distributed, metabolized, and excreted (ADME)—is critical for optimizing dosing strategies and ensuring patient safety and efficacy. Accurate quantification of dasatinib and its metabolites in biological matrices is the cornerstone of these pharmacokinetic studies.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard (SIL-IS) is crucial for accurate and precise quantification, as it effectively compensates for variability in sample preparation and instrument response. N-Boc-N-deshydroxyethyl Dasatinib-d8 is a deuterated analog of a dasatinib metabolite derivative, designed to serve as a reliable internal standard in pharmacokinetic assays. This document provides detailed application notes and protocols for its use in such studies.

Rationale for Using a Deuterated Internal Standard

Stable isotope-labeled internal standards, such as this compound, are considered the gold standard in quantitative bioanalysis for several reasons:

-

Similar Physicochemical Properties: Being structurally almost identical to the analyte, the deuterated standard exhibits similar extraction recovery, chromatographic retention time, and ionization efficiency in the mass spectrometer.

-

Correction for Matrix Effects: Biological matrices are complex and can cause ion suppression or enhancement, leading to inaccurate quantification. A co-eluting SIL-IS experiences the same matrix effects as the analyte, allowing for reliable correction.

-

Improved Accuracy and Precision: By accounting for variations throughout the analytical process, deuterated standards lead to significantly improved accuracy and precision of the measurement of the analyte's concentration.

Data Presentation: Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters for dasatinib and its major metabolites in humans. The use of a reliable internal standard like this compound is essential for generating such high-quality data.

Table 1: Pharmacokinetic Parameters of Dasatinib in Humans Following Oral Administration

| Parameter | Value | Reference(s) |

| Time to Peak Concentration (Tmax) | 0.5 - 6 hours | [1] |

| Terminal Half-life (t½) | 3 - 5 hours | [2] |

| Apparent Volume of Distribution (Vd/F) | 2505 L (high variability) | [1] |

| Plasma Protein Binding | ~96% | [1] |

| Major Metabolizing Enzyme | CYP3A4 | [1] |

Table 2: Major Circulating Metabolites of Dasatinib and their Relative Exposure

| Metabolite | Formation Pathway | Relative Exposure (AUC % of Dasatinib) | Pharmacological Activity | Reference(s) |

| M4 (N-dealkylated) | N-dealkylation (CYP3A4) | ~5% | Similar potency to dasatinib | [1] |

| M5 (N-oxide) | N-oxidation (FMO3) | Minor | >10-fold less potent than dasatinib | [1][3] |

| M20 (Hydroxymethyl) | Hydroxylation (CYP3A4) | ~45% (in combination with M24) | Less potent than dasatinib | [1] |

| M24 (Hydroxymethyl) | Hydroxylation (CYP3A4) | ~25% (in combination with M20) | Less potent than dasatinib | [1] |

Table 3: Comparison of Bioanalytical Method Performance with Deuterated vs. Non-Deuterated Internal Standards

| Parameter | Method with Deuterated IS (Dasatinib-d8) | Method with Non-Deuterated IS (e.g., Imatinib) | Reference(s) |

| Precision (%CV) | < 10% | < 15% | [4][5] |

| Accuracy (%Bias) | ± 10% | ± 15% | [4][5] |

| Matrix Effect Variability | Minimized | Can be significant | [4][6] |

| Recovery | High and consistent | Variable | [5][7] |

Experimental Protocols

Protocol 1: Plasma Sample Preparation (Protein Precipitation)

This protocol describes a common and efficient method for extracting dasatinib and the internal standard from plasma samples.

-

Preparation of Working Solutions:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol (B129727) or DMSO) at a concentration of 1 mg/mL.

-

Prepare a working solution of the internal standard by diluting the stock solution with methanol or acetonitrile (B52724) to a final concentration of 100 ng/mL. The optimal concentration should be determined during method development.

-

-

Sample Thawing and Aliquoting:

-

Thaw frozen plasma samples (patient samples, calibration standards, and quality controls) at room temperature.

-

Vortex the samples gently to ensure homogeneity.

-

Aliquot 100 µL of each plasma sample into a clean microcentrifuge tube.

-

-

Addition of Internal Standard:

-

Add 25 µL of the internal standard working solution (100 ng/mL) to each plasma sample.

-

Vortex briefly to mix.

-

-

Protein Precipitation:

-

Add 300 µL of ice-cold acetonitrile to each tube.

-

Vortex vigorously for 1 minute to precipitate plasma proteins.

-

-

Centrifugation:

-

Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

-

Supernatant Transfer:

-

Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

-

-

Injection:

-

Inject an appropriate volume (e.g., 5-10 µL) of the supernatant into the LC-MS/MS system.

-

Protocol 2: LC-MS/MS Analysis

The following are general starting conditions for the LC-MS/MS analysis. Instrument-specific optimization is required.

Liquid Chromatography (LC) Conditions:

-

Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Gradient:

-

0-0.5 min: 10% B

-

0.5-2.5 min: 10-90% B

-

2.5-3.0 min: 90% B

-

3.0-3.1 min: 90-10% B

-

3.1-4.0 min: 10% B

-

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Multiple Reaction Monitoring (MRM) Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Dasatinib | 488.1 | 401.1 | 35 |

| This compound (IS) | 552.2 | 452.2 | 30 |

Note on the Internal Standard MRM Transition: The N-Boc protecting group is labile and is expected to be lost in the mass spectrometer, typically as a neutral loss of isobutylene (B52900) and carbon dioxide (100 Da). Therefore, the precursor ion for the internal standard is its protonated molecular weight, and the product ion corresponds to the deuterated N-deshydroxyethyl dasatinib core after the loss of the Boc group. This transition should be confirmed and optimized during method development by direct infusion of the this compound standard.

Mandatory Visualizations

Caption: Bioanalytical workflow for pharmacokinetic analysis.

Caption: Simplified Dasatinib signaling pathway inhibition.

References

- 1. Frontiers | Therapeutic Drug Monitoring and Individualized Medicine of Dasatinib: Focus on Clinical Pharmacokinetics and Pharmacodynamics [frontiersin.org]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. Metabolism and disposition of dasatinib after oral administration to humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. acgpubs.org [acgpubs.org]

- 6. benchchem.com [benchchem.com]

- 7. impactfactor.org [impactfactor.org]

Application Note and Protocol: Sample Preparation for Dasatinib Analysis in Human Plasma

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dasatinib (B193332) is a potent oral multi-targeted tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL). Accurate quantification of Dasatinib in human plasma is essential for pharmacokinetic studies, therapeutic drug monitoring, and clinical research to optimize dosing and ensure patient safety and efficacy. This document provides detailed protocols for the three most common sample preparation techniques for Dasatinib analysis in human plasma: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[1][2] Subsequent analysis is typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for its high sensitivity and selectivity.[1]

Materials and Reagents

-

General:

-

Dasatinib reference standard

-

Stable isotope-labeled internal standard (e.g., Dasatinib-d8)[2]

-

HPLC or LC-MS grade methanol (B129727), acetonitrile (B52724), formic acid, methyl tert-butyl ether (MTBE), ethyl acetate, ammonium (B1175870) acetate[1][2][3]

-

Reagent grade water (e.g., Milli-Q)[2]

-

Drug-free human plasma with K2EDTA as anticoagulant[2]

-

Microcentrifuge tubes

-

Pipettes and tips

-

Vortex mixer

-

Centrifuge

-

Sample concentrator (e.g., CentriVap®) or nitrogen evaporator[1][4]

-

-

For SPE:

-

Oasis HLB 96-well plates or equivalent solid-phase extraction cartridges[5]

-

SPE manifold

-

Experimental Protocols

Protein Precipitation (PPT)

Protein precipitation is a straightforward and widely used method for sample cleanup.[6] It involves adding a precipitating agent, typically an organic solvent like acetonitrile or methanol, to the plasma sample to denature and precipitate proteins.[2][7][8]

Protocol:

-

Pipette 200 µL of human plasma into a microcentrifuge tube.[2]

-

Add 50 µL of a methanolic internal standard solution (e.g., 0.4 µg/mL Dasatinib-d8).[2]

-

Add a protein precipitating agent. Two common options are:

-

Vortex the mixture thoroughly for 1-2 minutes.

-

Centrifuge the sample at high speed (e.g., 5500 rpm for 10 minutes) to pellet the precipitated proteins.[2]

-

Carefully transfer the supernatant to a clean tube or autosampler vial.

-

An aliquot of the supernatant (e.g., 20 µL) can be directly injected into the LC-MS/MS system.[2]

// Nodes plasma [label="1. Start with\n200 µL Human Plasma", fillcolor="#F1F3F4", fontcolor="#202124"]; add_is [label="2. Add 50 µL\nInternal Standard (IS)", fillcolor="#F1F3F4", fontcolor="#202124"]; add_precipitant [label="3. Add Precipitating Agent\n(e.g., Methanol/Formic Acid)", fillcolor="#F1F3F4", fontcolor="#202124"]; vortex [label="4. Vortex Mix", fillcolor="#F1F3F4", fontcolor="#202124"]; centrifuge [label="5. Centrifuge\n(5500 rpm, 10 min)", fillcolor="#F1F3F4", fontcolor="#202124"]; supernatant [label="6. Collect Supernatant", fillcolor="#34A853", fontcolor="#FFFFFF"]; inject [label="7. Inject into\nLC-MS/MS", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges plasma -> add_is [color="#5F6368"]; add_is -> add_precipitant [color="#5F6368"]; add_precipitant -> vortex [color="#5F6368"]; vortex -> centrifuge [color="#5F6368"]; centrifuge -> supernatant [color="#5F6368"]; supernatant -> inject [color="#5F6368"]; } .enddot Caption: Protein Precipitation Workflow.

Liquid-Liquid Extraction (LLE)

LLE is a sample preparation technique that separates analytes from interferences by partitioning them between two immiscible liquid phases.[1] This method often results in a cleaner extract compared to PPT.[1]

Protocol:

-

Add 20 µL of the internal standard solution (e.g., 500 ng/mL Lopinavir).[1][4]

-

For alkalinization, add 50 µL of 0.1 M sodium hydroxide (B78521) solution and vortex for 2 minutes.[3]

-

Add 2 mL of an immiscible organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).[1][3][4]

-

Vortex thoroughly for 5 minutes.[3]

-

Centrifuge at 3000 rpm for 20 minutes at 18°C to separate the layers.[1][4]

-

Evaporate the organic solvent to dryness under vacuum or a stream of nitrogen at 35°C.[1][3][4]

-

Reconstitute the dried residue in 180 µL of a mobile phase-compatible solution (e.g., 85% Methanol and 15% 0.05M ammonium acetate).[1][4]

-

Transfer an aliquot (e.g., 20 µL) to an autosampler vial for injection.[1][4]

// Nodes plasma [label="1. Start with\n180 µL Human Plasma", fillcolor="#F1F3F4", fontcolor="#202124"]; add_is [label="2. Add 20 µL IS", fillcolor="#F1F3F4", fontcolor="#202124"]; alkalinize [label="3. Alkalinize (optional)\nwith NaOH", fillcolor="#F1F3F4", fontcolor="#202124"]; add_solvent [label="4. Add 2 mL\nOrganic Solvent (e.g., MTBE)", fillcolor="#F1F3F4", fontcolor="#202124"]; vortex [label="5. Vortex Mix", fillcolor="#F1F3F4", fontcolor="#202124"]; centrifuge [label="6. Centrifuge\n(3000 rpm, 20 min)", fillcolor="#F1F3F4", fontcolor="#202124"]; collect_organic [label="7. Collect Organic Layer", fillcolor="#FBBC05", fontcolor="#202124"]; evaporate [label="8. Evaporate to Dryness", fillcolor="#EA4335", fontcolor="#FFFFFF"]; reconstitute [label="9. Reconstitute in\nMobile Phase", fillcolor="#F1F3F4", fontcolor="#202124"]; inject [label="10. Inject into\nLC-MS/MS", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges plasma -> add_is [color="#5F6368"]; add_is -> alkalinize [color="#5F6368"]; alkalinize -> add_solvent [color="#5F6368"]; add_solvent -> vortex [color="#5F6368"]; vortex -> centrifuge [color="#5F6368"]; centrifuge -> collect_organic [color="#5F6368"]; collect_organic -> evaporate [color="#5F6368"]; evaporate -> reconstitute [color="#5F6368"]; reconstitute -> inject [color="#5F6368"]; } .enddot Caption: Liquid-Liquid Extraction Workflow.

Solid-Phase Extraction (SPE)

SPE provides a high degree of sample cleanup by utilizing a solid sorbent to retain the analyte of interest while interferences are washed away.[5][9] This method is particularly useful for achieving low limits of quantification.

Protocol (using Oasis HLB 96-well plates):

-

Conditioning: Condition the SPE wells with 1 mL of methanol followed by 1 mL of water.

-

Loading: Load the pre-treated plasma sample (e.g., plasma diluted with an acidic solution) onto the SPE plate.

-

Washing: Wash the wells with a series of solvents to remove interferences. A typical wash may include a weak organic solvent solution (e.g., 5% methanol in water).

-

Elution: Elute Dasatinib and the internal standard from the sorbent using a strong organic solvent (e.g., methanol or acetonitrile).

-

Evaporation: Evaporate the eluate to dryness.

-

Reconstitution: Reconstitute the residue in a mobile phase-compatible solution.

-

Injection: Inject an aliquot into the LC-MS/MS system.

// Nodes condition [label="1. Condition SPE Plate\n(Methanol, then Water)", fillcolor="#F1F3F4", fontcolor="#202124"]; load [label="2. Load Pre-treated\nPlasma Sample", fillcolor="#F1F3F4", fontcolor="#202124"]; wash [label="3. Wash Plate to\nRemove Interferences", fillcolor="#F1F3F4", fontcolor="#202124"]; elute [label="4. Elute Analyte\nwith Organic Solvent", fillcolor="#FBBC05", fontcolor="#202124"]; evaporate [label="5. Evaporate Eluate\nto Dryness", fillcolor="#EA4335", fontcolor="#FFFFFF"]; reconstitute [label="6. Reconstitute in\nMobile Phase", fillcolor="#F1F3F4", fontcolor="#202124"]; inject [label="7. Inject into\nLC-MS/MS", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges condition -> load [color="#5F6368"]; load -> wash [color="#5F6368"]; wash -> elute [color="#5F6368"]; elute -> evaporate [color="#5F6368"]; evaporate -> reconstitute [color="#5F6368"]; reconstitute -> inject [color="#5F6368"]; } .enddot Caption: Solid-Phase Extraction Workflow.

Data Presentation: Comparison of Methods

The choice of sample preparation method can impact the performance of the bioanalytical assay. The following tables summarize quantitative data from various published methods for Dasatinib analysis.

Table 1: Linearity and Sensitivity

| Method | Linearity Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) | Reference |

| Protein Precipitation | 1 - 400 | Not Specified | [2] |

| Protein Precipitation | 5 - 300 | 5 | [7][8] |

| Liquid-Liquid Extraction | 1 - 98 | 1 | [1][4] |

| Liquid-Liquid Extraction | 2.0 - 490.0 | 2.0 | [3] |

| Solid-Phase Extraction | 1.00 - 1000 | 1.00 | [5] |

Table 2: Recovery and Matrix Effect

| Method | Analyte | Concentration (ng/mL) | Mean Recovery (%) | Matrix Effect (%) | Reference |

| Protein Precipitation | Dasatinib | 50 | 112.1 | Not Specified | [7] |

| 180 | 104.2 | [7] | |||

| 300 | 103.7 | [7] | |||

| Liquid-Liquid Extraction | Dasatinib | 4.9 | 64.2 - 71.8 | 108.8 - 110.9 | [3] |

| Solid-Phase Extraction | Dasatinib | Not Specified | >79 | Minimal | [5] |

Table 3: Precision and Accuracy

| Method | Precision (CV%) | Accuracy (%) | Reference | | :--- | :--- | :--- | | Protein Precipitation | Not Specified | Not Specified | | | Liquid-Liquid Extraction | Intra-day: 2.3 - 6.2Inter-day: 4.3 - 7.0 | Intra-day: 88.2 - 105.8Inter-day: 90.6 - 101.7 |[1][4] | | Solid-Phase Extraction | Intra- and Inter-assay: within 5.3 | Within ± 9.0 of nominal values |[5] |

Conclusion

The selection of an appropriate sample preparation method for Dasatinib analysis in human plasma depends on the specific requirements of the study, such as the desired sensitivity, sample throughput, and available instrumentation.

-

Protein Precipitation is a rapid and simple method suitable for high-throughput analysis, although it may be more susceptible to matrix effects.[2][7]

-

Liquid-Liquid Extraction offers a cleaner sample extract than PPT, leading to reduced matrix effects and improved sensitivity.[1][3]

-

Solid-Phase Extraction provides the most thorough sample cleanup, resulting in high recovery and minimal matrix effects, making it ideal for assays requiring the lowest limits of quantification.[5]

Each of the described methods has been successfully validated and applied in pharmacokinetic and clinical studies for the quantification of Dasatinib in human plasma.[1][2][5] Researchers should validate their chosen method according to regulatory guidelines to ensure reliable and accurate results.

References

- 1. scielo.br [scielo.br]

- 2. vibgyorpublishers.org [vibgyorpublishers.org]

- 3. A validated UPLC–MS/MS method for simultaneous determination of imatinib, dasatinib and nilotinib in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. A validated LC-MS/MS assay for the simultaneous determination of the anti-leukemic agent dasatinib and two pharmacologically active metabolites in human plasma: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pretreatment and analysis techniques development of TKIs in biological samples for pharmacokinetic studies and therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 7. acgpubs.org [acgpubs.org]

- 8. ACG Publications - Quantification of antileukemic drug Dasatinib in human plasma: Application of a sensitive liquid chromatographic method [acgpubs.org]

- 9. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Protein Precipitation with N-Boc-N-deshydroxyethyl Dasatinib-d8

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-N-deshydroxyethyl Dasatinib-d8 is a deuterated derivative of a metabolite of Dasatinib, a potent tyrosine kinase inhibitor. While primarily used as an internal standard in pharmacokinetic studies, its structural similarity to Dasatinib suggests potential applications in proteomics and drug discovery research, particularly in the selective precipitation of target proteins. This document provides a detailed protocol for utilizing this compound for the targeted precipitation of proteins, which can be a valuable tool for identifying drug-protein interactions, enriching for specific kinases, and sample preparation for downstream analysis such as mass spectrometry.

The principle behind this application lies in the interaction between this compound and its target proteins. Dasatinib is known to bind to the ATP-binding site of several kinases, most notably BCR-ABL and Src family kinases[1][2]. This specific binding can be exploited to induce a conformational change or insolubility of the protein-ligand complex under specific solvent conditions, leading to its precipitation. This method offers a potential advantage over non-specific precipitation methods by enriching for proteins that interact with the Dasatinib scaffold.

Experimental Protocols

This section details the necessary materials and step-by-step procedures for protein precipitation using this compound.

Materials

-

This compound (ensure high purity)

-

Cell lysate or protein mixture containing target proteins (e.g., from cell lines known to express BCR-ABL or Src family kinases)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Organic solvent (e.g., pre-chilled acetone (B3395972), methanol, or ethanol)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Microcentrifuge tubes

-

Refrigerated microcentrifuge

-

Vortex mixer